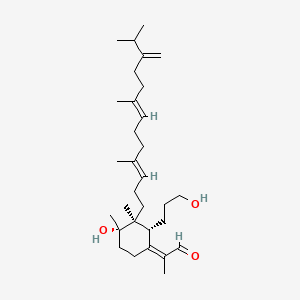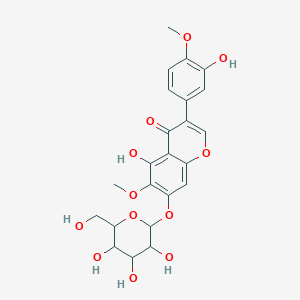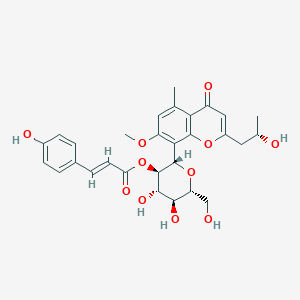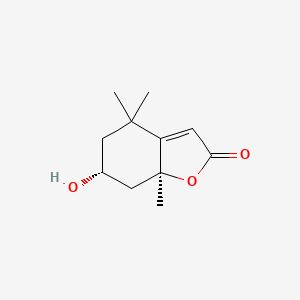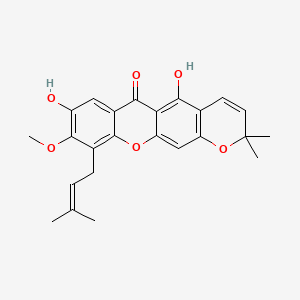
Manglexanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manglexanthone is a natural product found in Tovomita mangle and Tovomita brevistaminea with data available.
Applications De Recherche Scientifique
Cytotoxic Constituents from Tovomita Brevistaminea
Manglexanthone, identified as a cytotoxic constituent from the CHCl3 extract of the roots of Tovomita brevistaminea, was isolated through bioassay-guided fractionation using the KB cell line. This study, conducted by Seo et al. (1999), underscores the potential of manglexanthone in cytotoxic applications, particularly in cell line studies (Seo et al., 1999).
Antitumor and Immunomodulatory Effects
Guha et al. (1996) explored the antitumor and immunomodulatory effects of mangiferin, a xanthone closely related to manglexanthone. They found that mangiferin demonstrated growth-inhibitory activity against ascitic fibrosarcoma in Swiss mice and enhanced the cytotoxicity of tumor cells by splenic cells and peritoneal macrophages. Additionally, mangiferin showed antagonistic effects against the cytopathic effect of HIV (Guha et al., 1996).
Neurotrophic Factor Stimulation
Research by Yang et al. (2018) on 1,3,7-Trihydroxyxanthone, a compound structurally similar to manglexanthone, revealed its potential in stimulating the expression of neurotrophic factors in rat astrocyte primary cultures. This finding suggests potential applications of manglexanthone in neurotrophic factor regulation (Yang et al., 2018).
Chemopreventive Agent in Bowel Carcinogenesis
Yoshimi et al. (2001) identified mangiferin as a potential chemopreventive agent in rat colon carcinogenesis. They found that mangiferin significantly inhibited the development of preneoplastic lesions and reduced the incidence and multiplicity of intestinal neoplasms in rats treated with a chemical carcinogen (Yoshimi et al., 2001).
Nrf2-Antioxidant Response Element Signaling
A study by Zhang et al. (2013) showed that mangiferin activates Nrf2-antioxidant response element signaling, suggesting its potential use as a chemotherapy adjuvant without reducing the sensitivity of leukemia cells to etoposide (Zhang et al., 2013).
Anti-Tumor Activity in Breast Cancer Cells
Li et al. (2013) demonstrated that mangiferin exerts antitumor activity in breast cancer cells by regulating matrix metalloproteinases, epithelial to mesenchymal transition, and β-catenin signaling pathway. This research highlights the potential of manglexanthone in targeted cancer therapies (Li et al., 2013).
Propriétés
Numéro CAS |
62326-62-9 |
|---|---|
Nom du produit |
Manglexanthone |
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.44 |
Synonymes |
5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



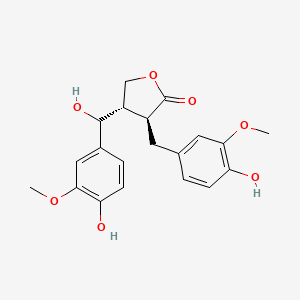
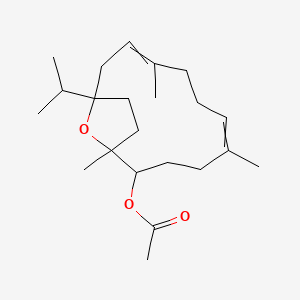
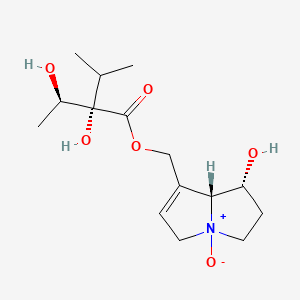

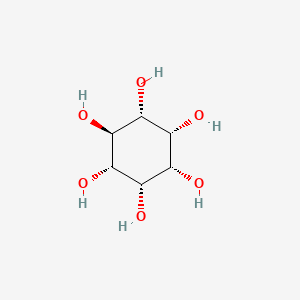
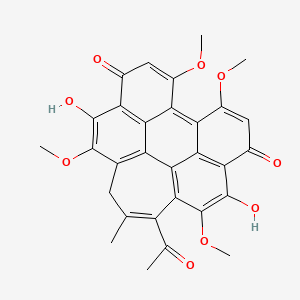
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
